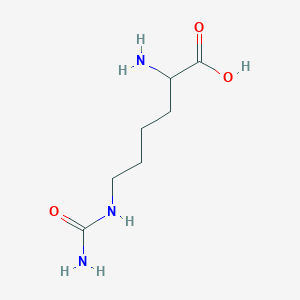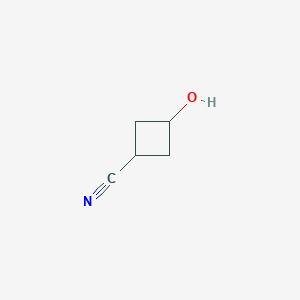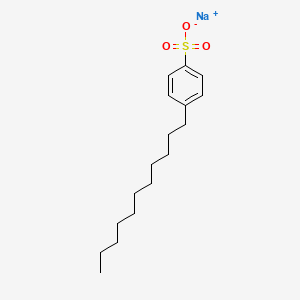
Naphthalen-1-yl 1-(5-fluoropentyl)-1h-indole-3-carboxylate
Vue d'ensemble
Description
“Naphthalen-1-yl 1-(5-fluoropentyl)-1h-indole-3-carboxylate” is also known as AM-2201 . It is a synthetic cannabinoid, which is a part of the AM series of cannabinoids discovered by Alexandros Makriyannis at Northeastern University . It acts as a potent but nonselective full agonist for the cannabinoid receptor .
Molecular Structure Analysis
The molecular formula of this compound is C24H22FNO . The InChI code isInChI=1S/C24H22FNO/c25-15-6-1-7-16-26-17-22 (20-12-4-5-14-23 (20)26)24 (27)21-13-8-10-18-9-2-3-11-19 (18)21/h2-5,8-14,17H,1,6-7,15-16H2 . Physical And Chemical Properties Analysis
The compound has a molecular weight of 359.436 g/mol . It is recommended to be stored at a temperature of 28°C .Applications De Recherche Scientifique
Identification and Quantitation in Herbal Products
Research has identified Naphthalen-1-yl 1-(5-fluoropentyl)-1h-indole-3-carboxylate (AM-2201) as a compound used as an adulterant in herbal products. These compounds have been quantified and identified using various analytical methods such as liquid chromatography–mass spectrometry, gas chromatography-mass spectrometry, and nuclear magnetic resonance spectroscopy. This substance has been reported to have cannabinoid receptor agonist properties (Nakajima et al., 2011).
Metabolic Pathway Studies
AM-2201 undergoes complex metabolic pathways in humans, making it challenging to unambiguously assign metabolic patterns in urine samples after consumption. A study investigated the metabolic formation of typical metabolites of related substances in humans, and assessed the formation of artifacts during the smoking of AM-2201. This study contributes to understanding the metabolic pathways of this substance in the human body (Hutter et al., 2013).
Pharmacodynamics and Pharmacokinetics
Another area of research involves studying the pharmacodynamic effects and pharmacokinetics of AM-2201 in animal models. For example, a study on rats demonstrated that AM-2201 induces dose-related hypothermia and catalepsy, and outlined its plasma pharmacokinetics. Such studies are crucial for understanding the action mechanism of this substance at the cellular level (Carlier et al., 2018).
Analytical Detection in Biological Samples
Research has also focused on detecting the presence of AM-2201 in biological samples. For instance, studies involving liquid chromatography-tandem mass spectrometry have been conducted to identify and quantify AM-2201 in human plasma and herbal blends. These methods are crucial for forensic toxicology and understanding the distribution of this substance in various biological matrices (Derungs et al., 2012).
Mécanisme D'action
Propriétés
IUPAC Name |
naphthalen-1-yl 1-(5-fluoropentyl)indole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FNO2/c25-15-6-1-7-16-26-17-21(20-12-4-5-13-22(20)26)24(27)28-23-14-8-10-18-9-2-3-11-19(18)23/h2-5,8-14,17H,1,6-7,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRGFSQYZCKCBQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OC(=O)C3=CN(C4=CC=CC=C43)CCCCCF | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201009986 | |
| Record name | 1-Naphthalenyl 1-(5-fluoropentyl)-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201009986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Naphthalen-1-yl 1-(5-fluoropentyl)-1h-indole-3-carboxylate | |
CAS RN |
2042201-16-9 | |
| Record name | 1-Naphthalenyl 1-(5-fluoropentyl)-1H-indole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2042201-16-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NM-2201 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2042201169 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Naphthalenyl 1-(5-fluoropentyl)-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201009986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NM-2201 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CCQ6IR3CU2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















